molecular formula C35H36O7 B12068056 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside

Cat. No.: B12068056
M. Wt: 568.7 g/mol
InChI Key: NXNIZMPSBKIVOQ-UHFFFAOYSA-N
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Description

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of benzyl and methoxybenzylidene groups attached to a glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzylation and methoxybenzylidene formation. A common synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of Methoxybenzylidene Acetal: The 4,6-hydroxyl groups are selectively protected by forming a methoxybenzylidene acetal. This is done using 4-methoxybenzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid.

    Deprotection and Purification: The final compound is obtained by deprotecting any remaining protecting groups and purifying the product through techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Benzylation: Using large quantities of benzyl chloride and sodium hydride to protect the hydroxyl groups.

    Acetal Formation: Employing industrial-grade 4-methoxybenzaldehyde and acid catalysts for the formation of the methoxybenzylidene acetal.

    Purification: Utilizing industrial chromatography systems to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride (NaH), benzyl chloride, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in glycosylation processes, affecting their activity.

    Pathways Involved: It can modulate carbohydrate metabolism pathways by influencing the activity of glycosyltransferases and glycosidases.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside
  • 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-galactopyranoside

Comparison

  • Structural Differences : The main difference lies in the configuration of the glucopyranoside ring (α or β) and the type of sugar (glucose, mannose, or galactose).
  • Reactivity : The reactivity of these compounds can vary based on the configuration and type of sugar, affecting their suitability for different synthetic applications.
  • Uniqueness : 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside is unique due to its specific β-D-glucopyranoside configuration, making it particularly useful in certain glycosylation reactions.

Properties

Molecular Formula

C35H36O7

Molecular Weight

568.7 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C35H36O7/c1-36-29-19-17-28(18-20-29)34-40-24-30-31(42-34)32(37-21-25-11-5-2-6-12-25)33(38-22-26-13-7-3-8-14-26)35(41-30)39-23-27-15-9-4-10-16-27/h2-20,30-35H,21-24H2,1H3

InChI Key

NXNIZMPSBKIVOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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